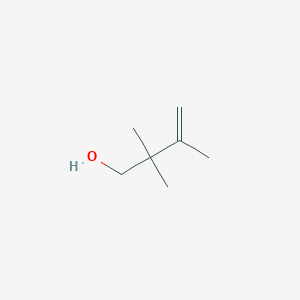
2,2,3-Trimethylbut-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trimethylbut-3-en-1-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid that is used in various chemical synthesis processes. The compound is characterized by its unique structure, which includes a butenol backbone with three methyl groups attached, making it a highly branched molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylbut-3-en-1-ol typically involves the reaction of isobutyraldehyde with acetone in the presence of a base catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar aldol condensation process, but with optimized conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3-Trimethylbut-3-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, Ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides
Applications De Recherche Scientifique
2,2,3-Trimethylbut-3-en-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme reactions involving alcohols.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2,3-Trimethylbut-3-en-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of different metabolites. These metabolites can then participate in further biochemical processes, influencing cellular functions and metabolic pathways .
Comparaison Avec Des Composés Similaires
- 2,2,4-Trimethyl-1,3-pentanediol
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Comparison: 2,2,3-Trimethylbut-3-en-1-ol is unique due to its highly branched structure and the presence of a double bond in the butenol backbone. This structural feature distinguishes it from other similar compounds, which may have different branching patterns or lack the double bond. The unique structure of this compound contributes to its distinct chemical reactivity and applications in various fields .
Propriétés
Formule moléculaire |
C7H14O |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
2,2,3-trimethylbut-3-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-6(2)7(3,4)5-8/h8H,1,5H2,2-4H3 |
Clé InChI |
KZDIANLKFXXHBV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



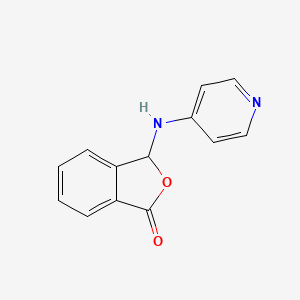

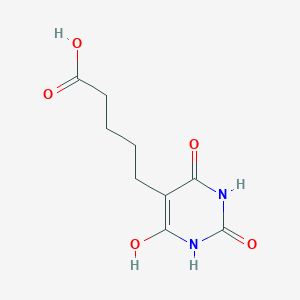



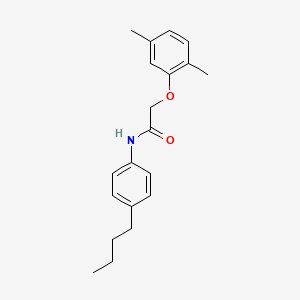
![Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)
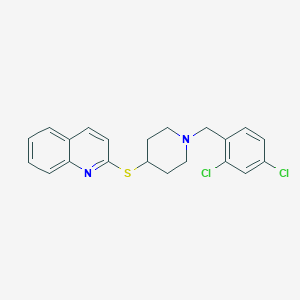


![Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)-](/img/structure/B11948784.png)

